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molecular formula C9H10O2 B108906 3,5-Dimethyl-4-hydroxybenzaldehyde CAS No. 2233-18-3

3,5-Dimethyl-4-hydroxybenzaldehyde

Cat. No. B108906
M. Wt: 150.17 g/mol
InChI Key: UYGBSRJODQHNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088819B2

Procedure details

2,6-Dimethylphenol (0.34 g/mL) and hexamethylenetetramine (2 eq.) are dissolved in 2:1 acetic acid/water mixture. The whole is heated at 100° C. for 4 hours. The reaction mixture is cooled to room temperature and poured into a water/ice mixture. The precipitate is drained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].C1N2CN3CN(C2)CN1C3.[C:20](O)(=[O:22])C.O>>[OH:9][C:3]1[C:4]([CH3:8])=[CH:5][C:6]([CH:20]=[O:22])=[CH:7][C:2]=1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.O
Step Two
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=O)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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